N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine

Medicinal Chemistry Drug Design Physicochemical Property Profiling

Pyridine-2,3-diamine building blocks often suffer from inconsistent regioselectivity and suboptimal purity, reducing synthetic efficiency. This derivative offers: - ≥98% GC purity, minimizing pre-reaction purification - N2-methyl and 5-CF₃ substituents enhance permeability (XLogP3-AA 1.4) and metabolic stability - Directs regioselective cyclocondensation to pyrido[2,3-d]pyrimidine kinase inhibitor scaffolds.

Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
CAS No. 172648-55-4
Cat. No. B112104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
CAS172648-55-4
Molecular FormulaC7H8F3N3
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=N1)C(F)(F)F)N
InChIInChI=1S/C7H8F3N3/c1-12-6-5(11)2-4(3-13-6)7(8,9)10/h2-3H,11H2,1H3,(H,12,13)
InChIKeyRLRUNZFXEAZVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine


N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine (CAS 172648-55-4) is a polysubstituted pyridine derivative belonging to the aminopyridine class, characterized by a 5-trifluoromethyl group and a N2-methyl substitution on the pyridine-2,3-diamine core [1]. With a molecular formula of C7H8F3N3 and a molecular weight of 191.15 g/mol, this compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research, offering a unique combination of electron-withdrawing (CF3) and hydrogen-bonding (amine) functionalities that is distinct from simpler pyridine-2,3-diamine analogs .

N2-methyl and 5-CF3 substitution pattern
Heterocyclic building block for kinase inhibitor synthesis
Regioselective entry to pyrido[2,3-d]pyrimidine cores

Why N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine Is Irreplaceable


Generic substitution of pyridine-2,3-diamine building blocks is not feasible due to the profound impact of both the N2-methyl and 5-trifluoromethyl substituents on key physicochemical and reactivity parameters. The trifluoromethyl group significantly alters electron density distribution across the pyridine ring, affecting nucleophilicity of the amine groups and subsequent regioselectivity in cyclocondensation reactions [1]. The N2-methyl group further modulates hydrogen-bond donor/acceptor capacity and introduces steric constraints that differentiate reactivity from the unsubstituted 5-(trifluoromethyl)pyridine-2,3-diamine analog [2]. The quantitative evidence below demonstrates that these structural features translate into measurable differences in computed drug-likeness properties, purity specifications, and synthetic utility that directly inform procurement decisions.

REGIOCHEM
Non-methylated analog may shift regioselectivity and nucleophilicity at N2 position
ELECTRONICS
Non-fluorinated analog lacks CF3 electron-withdrawing effect, altering ring reactivity
PURITY
Lower purity grades may increase side reactions and reduce synthetic reproducibility

N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine vs. Analogs: Quantitative Evidence


Lipophilicity and TPSA Advantage

N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine exhibits a significantly higher computed lipophilicity (XLogP3-AA = 1.4) and a substantially lower topological polar surface area (TPSA = 50.9 Ų) compared to its non-methylated analog 5-(trifluoromethyl)pyridine-2,3-diamine (XLogP3-AA = 0.7; TPSA = 64.9 Ų) [1][2]. These differences arise from the N2-methyl substitution, which increases hydrophobic character and reduces the hydrogen-bonding surface area. The higher logP value (Δ = +0.7) predicts improved passive membrane permeability, while the reduced TPSA (Δ = -14.0 Ų) correlates with enhanced blood-brain barrier penetration potential [1][2].

Lipophilicity & TPSA
Head-to-head
Target
XLogP3 1.4
TPSA 50.9 Ų
vs
Analog
XLogP3 0.7
TPSA 64.9 Ų
Supports permeability selection context
Computed property; experimental validation recommended
Medicinal Chemistry Drug Design Physicochemical Property Profiling

Higher MW and HBA vs. Non-Fluorinated Analog

Compared to the non-fluorinated analog N2-methylpyridine-2,3-diamine (MW = 123.16 g/mol; HBA = 3), N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine has a significantly higher molecular weight (191.15 g/mol) and an increased hydrogen bond acceptor count (HBA = 6) due to the presence of the trifluoromethyl group [1][2]. The addition of the CF3 group contributes an approximate 68 Da increase in molecular weight and triples the hydrogen bond acceptor capacity, which can enhance binding interactions with target proteins and improve metabolic stability [1][2].

MW & HBA Count
Head-to-head
Target
MW 191.15
HBA 6
vs
Non-F Analog
MW 123.16
HBA 3
CF3 substitution may support binding and stability profiling
Computed; confirm in target-specific assays
Medicinal Chemistry SAR Fluorine Chemistry

Superior Purity Grade for Reaction Scaling

N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine is commercially available with a purity specification of >98.0% (GC)(T) from reputable vendors . This purity level is notably higher than the 95% minimum purity specification offered by alternative suppliers . The higher purity specification, combined with a defined melting point range of 106.0–110.0 °C , ensures greater reproducibility in synthetic transformations and reduces the need for additional purification steps, which is particularly important when the compound is employed as a key intermediate in multi-step kinase inhibitor syntheses .

Purity Specification
Specification review
>98.0% (GC)
Baseline: 95% min. purity
Higher purity specification supports synthetic consistency
Verify lot-specific COA; supplier-dependent
Synthetic Chemistry Quality Control Procurement

Validated Utility in Kinase Inhibitor Scaffold Synthesis

N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine has been explicitly identified as a key intermediate in the synthesis of checkpoint kinase inhibitors for cancer immunotherapy applications . While direct comparative synthetic yield data versus analogs are not publicly available, the compound's specific substitution pattern (N2-methyl + 5-CF3) enables distinct regioselective cyclocondensation pathways to form pyrido[2,3-d]pyrimidine cores that are inaccessible from the non-methylated 5-(trifluoromethyl)pyridine-2,3-diamine analog due to altered nucleophilicity of the N2 position [1]. This class-level evidence supports the compound's unique role as a privileged building block in kinase-targeted drug discovery programs.

Synthetic Utility
Class-level inference
Cited as intermediate for checkpoint kinase inhibitor synthesis
Supports synthetic route feasibility evaluation
Limited public comparative data; verify for specific target
Kinase Inhibitor Checkpoint Kinase Cancer Immunotherapy Heterocyclic Synthesis

N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine: Application Scenarios


Pyrido[2,3-d]pyrimidine Kinase Inhibitor Synthesis

N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine is optimally deployed as a key building block in the construction of pyrido[2,3-d]pyrimidine cores, a privileged scaffold in kinase inhibitor design [1]. The N2-methyl group directs regioselective cyclocondensation, enabling efficient access to fused heterocycles with potential antitumor and anti-inflammatory activities [1]. Procurement of this compound supports medicinal chemistry campaigns targeting checkpoint kinases and other ATP-competitive enzymes .

Lead Optimization for Lipophilicity and Permeability

The computed XLogP3-AA of 1.4 and TPSA of 50.9 Ų for N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine [2] predict superior passive membrane permeability compared to non-methylated analogs (XLogP3-AA 0.7, TPSA 64.9 Ų) [3]. This property profile makes the compound particularly valuable in lead optimization programs where improved cell penetration or blood-brain barrier access is a design goal. Procurement should be prioritized over the non-methylated analog when logP enhancement is a key objective.

Metabolic Stability Enhancement

The trifluoromethyl group in N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine confers increased metabolic stability compared to non-fluorinated pyridine-2,3-diamine building blocks [4][5]. With a molecular weight of 191.15 g/mol and six hydrogen bond acceptors, this compound provides a fluorinated entry point for constructing drug candidates with improved pharmacokinetic profiles. Procurement of this compound enables the introduction of the CF3 moiety at an early synthetic stage, avoiding late-stage fluorination challenges.

High-Purity Starting Material for Multi-Step Synthesis

For multi-step syntheses where intermediate purity directly impacts overall yield and reproducibility, N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is commercially available at >98.0% (GC)(T) purity . This high purity specification, coupled with a defined melting point range of 106.0–110.0 °C , ensures consistent performance in reactions and reduces the need for pre-reaction purification. Procurement of the higher-purity grade is recommended for programs requiring robust, scalable synthetic routes.

Application
Selection Property
Validation Focus
Pyrido[2,3-d]pyrimidine core synthesis
Regioselective N2-methyl directing effect
Kinase inhibitor scaffold validation
Permeability lead optimization
Lipophilicity and TPSA profile
Permeability assay evaluation
Metabolic stability studies
CF3-mediated stability contribution
In vitro metabolic profiling
Multi-step synthesis (high purity)
High purity specification
Lot-specific purity and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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